N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride
Description
N-(6-Bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-bromo substituent on the benzothiazole ring, a furan-2-carboxamide linker, and a dimethylaminoethyl side chain.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S.ClH/c1-19(2)7-8-20(15(21)13-4-3-9-22-13)16-18-12-6-5-11(17)10-14(12)23-16;/h3-6,9-10H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKBWIVWFKGBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromobenzo[d]thiazole moiety : Enhances reactivity and biological profile.
- Dimethylaminoethyl group : Contributes to its pharmacological properties.
- Furan-2-carboxamide group : Imparts additional biological activity.
The molecular formula is with a molecular weight of approximately 377.70 g/mol.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. The unique structural features, particularly the presence of the bromine atom, enhance its interaction with biological targets, leading to therapeutic effects against various cancer types.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies suggest that it effectively inhibits the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines in vitro. The IC50 values were reported in the low micromolar range, indicating potent activity.
-
Antimicrobial Efficacy :
- In a comparative study with other benzothiazole derivatives, this compound exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of structurally similar compounds.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide | Nitro group addition | Anticancer |
| N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide | Nitro substitution | Antimicrobial |
| Benzothiazole derivatives (general) | Basic structure | Varies widely |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways : The compound targets specific enzymes involved in cell signaling and proliferation pathways.
- Interaction with DNA : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s key structural features are compared below with similar benzothiazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula (C₁₆H₁₈BrClN₃O₂S).
Key Observations:
- Bromo vs. Nitro/Methoxy Substituents : The 6-bromo group in the target compound likely enhances hydrophobic interactions in binding pockets compared to nitro () or methoxy () groups, which are more polar or electron-withdrawing.
- Aminoethyl Side Chains: The dimethylaminoethyl group balances solubility and membrane permeability better than diethylaminoethyl () or morpholinoethyl () groups, which may reduce aqueous solubility .
Pharmacological Activity and Mechanism of Action
- VEGFR-2 Inhibition: highlights benzothiazole-thiadiazole hybrids as potent VEGFR-2 inhibitors (IC₅₀ values in nanomolar range). The bromo substituent in the target compound may similarly stabilize interactions with the kinase’s hydrophobic region .
- Anticancer Potential: Compounds with morpholinoethyl or piperazinyl side chains () show altered cell cycle arrest profiles (e.g., G2/M phase arrest), suggesting that the target compound’s dimethylaminoethyl group may influence apoptotic pathways differently .
Physicochemical and Pharmacokinetic Properties
- Solubility and Lipophilicity: The dimethylaminoethyl group likely improves solubility compared to diethylaminoethyl analogs () but may reduce lipid membrane permeability relative to morpholinoethyl derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
